Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine structure
943026-40-2 structure
Produktname:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
CAS-Nr.:943026-40-2
MF:C6H5ClN2O2
MW:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
    • 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
    • PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • FCH876162
    • 6106AC
    • AK120122
    • AX8245538
    • 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
    • AKOS006313349
    • DB-357020
    • F2147-2971
    • AS-50122
    • SCHEMBL634208
    • O10985
    • CS-0046209
    • 943026-40-2
    • DTXSID30717194
    • 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
    • MDL: MFCD09907908
    • Inchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
    • InChI-Schlüssel: PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • Lächelt: ClC1C=C2C(OCCO2)=NN=1

Berechnete Eigenschaften

  • Genaue Masse: 172.0039551g/mol
  • Monoisotopenmasse: 172.0039551g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 147
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 44.2

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-0046209-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
1g
$580.0 2022-04-26
ChemScence
CS-0046209-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
100mg
$180.0 2022-04-26
TRC
C597928-50mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2
50mg
$ 160.00 2022-06-06
Aaron
AR00IIQN-250mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 97%
250mg
$139.00 2025-02-10
1PlusChem
1P00IIIB-100mg
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 >98%
100mg
$155.00 2024-04-19
A2B Chem LLC
AI62995-250mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
250mg
$357.00 2024-07-18
1PlusChem
1P00IIIB-1g
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
1g
$985.00 2024-04-19
eNovation Chemicals LLC
D585110-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
1g
$785 2025-02-25
eNovation Chemicals LLC
D585110-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
1g
$785 2025-02-28
Crysdot LLC
CD11007451-250mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95+%
250mg
$297 2024-07-19

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8, cooled
Referenz
Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referenz
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  72 h, 80 °C
1.2 Reagents: Tetrahydrofuran ,  Water ;  cooled
Referenz
Preparation of azatricyclic compounds for the treatment of bacterial infection
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, European Patent Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
Referenz
Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referenz
Preparation of azabicyclic(thio)amides as fungicidal compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referenz
Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Referenz
Preparation of pyrroloquinoxalinones as antibacterials
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Referenz
Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases
Miles, Timothy J.; Hennessy, Alan J.; Bax, Ben; Brooks, Gerald; Brown, Barry S.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referenz
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
Referenz
Heterocyclic compounds, their preparation and their use as antibacterials
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions
, European Patent Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referenz
1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis
, European Patent Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
Referenz
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referenz
Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referenz
Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Referenz
Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  18 h, rt → 110 °C; cooled
1.2 Solvents: Water ;  cooled
Referenz
Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds
, World Intellectual Property Organization, , ,

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products

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